molecular formula C13H16ClNO3 B2719120 Ethyl 3-{[(chloroacetyl)amino]methyl}-4-methylbenzoate CAS No. 886685-63-8

Ethyl 3-{[(chloroacetyl)amino]methyl}-4-methylbenzoate

Cat. No.: B2719120
CAS No.: 886685-63-8
M. Wt: 269.73
InChI Key: PETPHUJJSAPRJW-UHFFFAOYSA-N
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Description

Ethyl 3-{[(chloroacetyl)amino]methyl}-4-methylbenzoate is an organic compound with the molecular formula C₁₃H₁₆ClNO₃. This compound is characterized by the presence of a chloroacetyl group, an amino group, and an ester group attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-{[(chloroacetyl)amino]methyl}-4-methylbenzoate typically involves the reaction of 4-methylbenzoic acid with chloroacetyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with ethyl glycinate hydrochloride to form the final product. The reaction is usually carried out in a solvent such as ethanol or dimethylformamide under reflux conditions.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-{[(chloroacetyl)amino]methyl}-4-methylbenzoate undergoes various chemical reactions, including:

    Nucleophilic substitution: The chloroacetyl group can be replaced by other nucleophiles such as amines or thiols.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or reduction to form alcohols.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide or primary amines in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide in aqueous solutions.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.

Major Products Formed

    Nucleophilic substitution: Formation of substituted amides or thioesters.

    Hydrolysis: Formation of 3-{[(chloroacetyl)amino]methyl}-4-methylbenzoic acid.

    Oxidation and Reduction: Formation of corresponding ketones or alcohols.

Scientific Research Applications

Ethyl 3-{[(chloroacetyl)amino]methyl}-4-methylbenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 3-{[(chloroacetyl)amino]methyl}-4-methylbenzoate involves its interaction with specific molecular targets. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The ester group can undergo hydrolysis, releasing the active carboxylic acid which can further interact with biological targets.

Comparison with Similar Compounds

Ethyl 3-{[(chloroacetyl)amino]methyl}-4-methylbenzoate can be compared with similar compounds such as:

    Ethyl 3-{[(bromoacetyl)amino]methyl}-4-methylbenzoate: Similar structure but with a bromoacetyl group instead of chloroacetyl.

    Ethyl 3-{[(acetyl)amino]methyl}-4-methylbenzoate: Lacks the halogen atom, resulting in different reactivity.

    Mthis compound: Similar structure but with a methyl ester instead of ethyl ester.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activity.

Properties

IUPAC Name

ethyl 3-[[(2-chloroacetyl)amino]methyl]-4-methylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClNO3/c1-3-18-13(17)10-5-4-9(2)11(6-10)8-15-12(16)7-14/h4-6H,3,7-8H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PETPHUJJSAPRJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)C)CNC(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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